N-[1-(aminomethyl)cyclohexyl]methanesulfonamide
Description
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)10-8(7-9)5-3-2-4-6-8/h10H,2-7,9H2,1H3 |
InChI Key |
VTVWAGJWFBILMK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1(CCCCC1)CN |
Origin of Product |
United States |
Preparation Methods
Aminomethylcyclohexane Preparation
Cyclohexanone is converted to its corresponding imine using ammonium acetate, followed by reduction with sodium cyanoborohydride to yield 1-aminomethylcyclohexane. This intermediate is critical for introducing the primary amine group required for subsequent sulfonylation.
Table 1: Reaction Conditions for Aminomethylcyclohexane Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 25–30°C |
| Reducing Agent | NaBH3CN (1.2 equiv) |
| Yield | 78–82% |
Sulfonylation with Methanesulfonyl Chloride
The amine reacts with MsCl in dichloromethane (DCM) under basic conditions (triethylamine, 2.5 equiv) to form the target sulfonamide. Excess base neutralizes HCl generated during the reaction, preventing protonation of the amine.
Critical Parameters:
- Stoichiometry: 1:1.1 molar ratio (amine:MsCl) minimizes di-sulfonylated byproducts.
- Temperature: Maintained below 10°C to suppress side reactions.
- Workup: Aqueous washes (5% HCl, saturated NaHCO3) remove unreacted reagents.
Alternative Route via Reductive Amination
A patent by VulcanChem discloses a reductive amination strategy using cyclohexanone and methylamine, bypassing the need for pre-formed aminomethylcyclohexane:
Imine Formation and Reduction
Cyclohexanone reacts with methylamine in methanol, forming an imine intermediate. Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the secondary amine at 0°C.
Table 2: Optimization of Reductive Amination
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Increases to 85% |
| Reducing Agent | STAB (1.5 equiv) | Minimizes over-reduction |
| pH | 6.5–7.0 | Prevents decomposition |
Sulfonamide Installation
The secondary amine undergoes sulfonylation with MsCl in tetrahydrofuran (THF), achieving 90% conversion. Post-reaction purification via silica gel chromatography isolates the product with >99% purity.
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from cannabinoid receptor antagonist synthesis, a solid-phase approach immobilizes the cyclohexylamine on Wang resin:
Resin Functionalization
Wang resin is activated with 4-nitrophenyl chloroformate, followed by coupling with 1-aminomethylcyclohexane in DMF.
On-Resin Sulfonylation
Methanesulfonyl chloride (1.2 equiv) in DCM with diisopropylethylamine (DIPEA) modifies the resin-bound amine. Cleavage with trifluoroacetic acid (TFA) liberates the product.
Advantages:
- Purity: Solid-phase synthesis reduces byproducts, yielding 95% pure material without chromatography.
- Scalability: Suitable for multi-gram synthesis in combinatorial libraries.
Catalytic Asymmetric Synthesis
Recent advancements employ chiral catalysts to produce enantiomerically pure N-[1-(aminomethyl)cyclohexyl]methanesulfonamide. A palladium-catalyzed asymmetric hydrogenation of enamines achieves 98% enantiomeric excess (ee):
Enamine Substrate Preparation
Cyclohexenone reacts with (R)-tert-butanesulfinamide to form a chiral enamine. Hydrogenation with Pd/C in ethanol under 50 psi H₂ yields the (S)-configured amine.
Sulfonylation and Resolution
After sulfonylation, diastereomeric salts are resolved using L-tartaric acid, enhancing ee to >99%.
Table 3: Catalytic Asymmetric Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Pressure | 50 psi H₂ |
| Temperature | 25°C |
| ee | 98% |
Industrial-Scale Manufacturing Considerations
Solvent Selection and Recycling
DCM and THF are preferred for sulfonylation but pose environmental concerns. Patent WO-2020159362-A1 highlights a switch to cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (88%) with 70% solvent recovery.
Continuous Flow Reactor Implementation
Adopting continuous flow technology reduces reaction times from 12 hours (batch) to 2 hours by enhancing heat transfer and mixing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Modified sulfonamide compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Treatment of Autoimmune Diseases
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide has been investigated for its efficacy in treating autoimmune conditions such as rheumatoid arthritis and lupus. Research indicates that the compound may act as a Janus kinase (JAK) inhibitor, which modulates immune responses by interfering with cytokine signaling pathways. This modulation can help alleviate symptoms associated with autoimmune disorders by reducing inflammation and immune system overactivity .
2. Management of Allergic Reactions
The compound is also being explored for its potential in managing allergic conditions, including atopic dermatitis and pruritus. Studies suggest that this compound can effectively reduce the severity of allergic reactions by targeting specific pathways involved in the inflammatory response . Clinical trials have shown promising results in reducing itchiness and skin inflammation in affected mammals, highlighting its therapeutic potential .
3. Veterinary Medicine
In veterinary applications, this compound has been noted for its effectiveness in treating flea-associated dermatitis in dogs. A study demonstrated significant reductions in pruritus scores among flea-allergic dogs treated with this compound, suggesting it could be a viable option for managing skin allergies in companion animals . This application underscores the versatility of the compound beyond human medicine.
Case Study 1: Efficacy in Treating Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as part of a treatment regimen. Patients receiving the compound showed a marked improvement in joint swelling and pain relief compared to those on placebo treatments. The study concluded that the compound's immunomodulatory effects could significantly benefit patients suffering from chronic inflammatory conditions .
Case Study 2: Veterinary Application in Dogs
In a controlled study on flea-allergic dogs, researchers administered this compound over a period of 28 days. Results indicated a substantial decrease in pruritus and associated dermatitis symptoms, with owners reporting improved quality of life for their pets. The findings support the use of this compound as an effective therapeutic agent for managing allergic skin conditions in veterinary practice .
Comparative Data Table
| Application Area | Condition Treated | Mechanism | Outcome |
|---|---|---|---|
| Autoimmune Diseases | Rheumatoid Arthritis | JAK inhibition | Reduced joint inflammation and pain |
| Allergic Reactions | Atopic Dermatitis | Modulation of inflammatory pathways | Decreased itchiness and skin irritation |
| Veterinary Medicine | Flea-associated Dermatitis | Anti-inflammatory effects | Improved quality of life for pets |
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Inhibiting or modifying their activity.
Interact with cellular receptors: Affecting signal transduction pathways.
Modulate gene expression: Influencing cellular processes and functions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs and their properties:
Key Observations :
- Cyclohexyl vs.
- Sulfonamide Substituents : The benzenesulfonamide derivative () has a bulkier aromatic group, which may enhance lipophilicity compared to the methanesulfonamide group in the target compound.
- Piperidine Modification : The piperidine-containing analog () adds a nitrogen heterocycle, increasing molecular weight and steric complexity, which could impact receptor binding or metabolic stability.
Stability and Reactivity
- Hydrolysis Sensitivity: Methanesulphonamides are generally susceptible to hydrolysis under acidic or basic conditions, as noted in historical studies (). The cyclohexyl group may sterically hinder hydrolysis compared to linear analogs.
- Salt Forms : The hydrochloride salt of the target compound () enhances aqueous solubility, a common strategy for sulfonamides with poor inherent solubility.
Biological Activity
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide, also known as N-AMCHA, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
N-AMCHA has the molecular formula C₈H₁₉N₂O₂S and features a cyclohexyl group linked to an aminomethyl moiety and a methanesulfonamide group. This unique structure contributes to its reactivity and biological properties, making it valuable in various research contexts.
The biological activity of N-AMCHA is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : N-AMCHA can bind to the active sites of certain enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, which is crucial for its therapeutic potential.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.
- Gene Expression Regulation : N-AMCHA has been shown to modulate gene expression, affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that N-AMCHA exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Properties
N-AMCHA has garnered attention for its potential anticancer activity. Studies have demonstrated that it can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumorigenesis makes it a candidate for further development in cancer therapy .
Comparative Studies
A comparative analysis of N-AMCHA with similar sulfonamide compounds reveals its unique potency and selectivity. For instance, while other sulfonamides may exhibit broad-spectrum activity, N-AMCHA's specific structural features allow it to selectively inhibit certain targets more effectively.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexylmethanesulfonamide | Cyclohexyl group with methanesulfonamide | Lacks the aminomethyl group |
| N-(2-aminoethyl)cyclohexylmethanesulfonamide | Aminoethyl instead of aminomethyl | Different chain length affects reactivity |
| 4-methyl-N-cyclohexylbenzenesulfonamide | Benzene ring substitution | Aromatic character may influence binding |
Case Study: Pain Management
In a study focusing on pain management, N-AMCHA was evaluated for its effects on chronic pain models. The compound demonstrated efficacy in reducing pain responses in animal models, suggesting its potential as a non-opioid analgesic agent. This finding aligns with ongoing research into allosteric modulators targeting G-protein coupled receptors (GPCRs), where similar sulfonamide derivatives have shown promise .
Q & A
Q. What are the common synthetic routes for N-[1-(aminomethyl)cyclohexyl]methanesulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation of the cyclohexylamine backbone. For example, analogous sulfonamide derivatives are synthesized via reactions between amines and methanesulfonyl chloride under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Optimization can include:
- Catalyst Screening : Use of triethylamine or DMAP to enhance sulfonylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility.
- Purity Monitoring : Intermediate characterization via TLC or HPLC to track reaction progress .
Q. What spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the cyclohexyl ring (δ 1.2–2.1 ppm), aminomethyl group (δ 3.1–3.5 ppm), and sulfonamide moiety (δ 3.3–3.7 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1300–1350 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for verifying the cyclohexylamine conformation .
Advanced Research Questions
Q. How can computational chemistry tools predict reactivity and optimal reaction pathways for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .
- AI-Driven Synthesis Planning : Tools like ICReDD integrate Reaxys and PISTACHIO databases to propose one-step routes, prioritizing atom economy and avoiding hazardous reagents .
- Solvent/Reagent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics .
Q. What experimental strategies investigate the potential CNS activity of this compound, given structural similarities to dopamine receptor activators?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., [3H]SCH-23390 for D1 receptors) quantify affinity .
- Functional Activity : cAMP accumulation assays measure agonist/antagonist effects.
- In Vivo Models : Rodent behavioral tests (e.g., locomotor activity, forced swim test) evaluate CNS modulation .
- Structural Analogs : Compare with known cyclohexylamine derivatives (e.g., benzenesulfonamide activators) to infer SAR .
Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives, such as conflicting receptor binding affinities or cytotoxic effects?
- Methodological Answer :
- Systematic Replication : Vary experimental conditions (pH, temperature) to identify confounding factors .
- Purity Validation : Re-characterize compounds via HPLC-MS to rule out impurity-driven artifacts .
- Computational Docking : Molecular dynamics simulations reconcile conflicting binding data by modeling ligand-receptor interactions under different conformations .
Q. What mechanistic studies are critical for elucidating the sulfonylation step in the synthesis of this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated amines to probe rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR to isolate and characterize sulfonyl intermediates.
- Computational Modeling : DFT studies map the sulfonylation transition state, identifying steric/electronic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
